N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a phenylmethylidene group, and a dimethylphenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction parameters. The purification process may involve additional steps such as distillation and filtration to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted phenoxyacetohydrazides with various functional groups.
Scientific Research Applications
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dimethylamino group and the phenoxyacetohydrazide moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide
- N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2-thienyl)acetohydrazide
Uniqueness
N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,6-dimethylphenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-14-6-5-7-15(2)19(14)24-13-18(23)21-20-12-16-8-10-17(11-9-16)22(3)4/h5-12H,13H2,1-4H3,(H,21,23)/b20-12+ |
InChI Key |
PZLHBFQMCLUHOR-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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